molecular formula C8H13Cl3N2 B13041585 (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13041585
M. Wt: 243.6 g/mol
InChI Key: DNVCBKWSTIEQSN-YCBDHFTFSA-N
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Description

“(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl” is a chiral diamine compound featuring a 4-chlorophenyl substituent on the ethane-1,2-diamine backbone, with two hydrochloric acid molecules forming a dihydrochloride salt. The stereospecific (1S) configuration at the chiral center distinguishes it from other enantiomers. This compound is structurally characterized by:

  • Molecular formula: C₈H₁₂Cl₃N₂ (including two HCl molecules).
  • Key functional groups: Aromatic chlorophenyl ring, primary amine groups, and a chiral center.

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1

InChI Key

DNVCBKWSTIEQSN-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research has indicated that compounds similar to (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl exhibit interactions with biological systems that can influence various biochemical pathways. For instance, studies have shown that such diamines can bind to specific receptors or enzymes, which is crucial for understanding their pharmacological potential.

Case Study: Inhibition of Cholinesterases

A notable study evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard inhibitors, indicating their potential as therapeutic agents in treating neurodegenerative diseases like Alzheimer's .

Synthesis of Chiral Compounds

Chiral Catalysis
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a chiral catalyst in asymmetric synthesis.

Data Table: Synthesis Yields

CompoundYield (%)Conditions
Chiral amine A82%Acetonitrile, NaBH4
Chiral amine B75%THF, -78 °C
Chiral amine C90%Methanol, HCl

These yields showcase the efficiency of using (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl in creating complex chiral molecules essential for drug development .

Materials Science

Polymeric Applications
The compound can be utilized in the creation of polymeric chiral stationary phases for high-performance liquid chromatography (HPLC). This application is crucial for the separation and analysis of enantiomers in pharmaceutical formulations.

Case Study: HPLC Stationary Phases

Research has demonstrated that polymers synthesized from (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl provide enhanced resolution in separating chiral compounds compared to traditional stationary phases. This advancement is vital for improving the efficiency of drug purification processes .

Mechanism of Action

The mechanism by which (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between “(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl” and related compounds:

Table 1: Comparative Analysis of Ethane-1,2-Diamine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Activities
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl C₈H₁₂Cl₃N₂ 295.10* 4-Chlorophenyl High polarity due to Cl; dihydrochloride enhances solubility .
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine C₉H₁₃ClN₂ 184.67 2-Chloro-4-methylphenyl Increased lipophilicity (ClogP ~2.5) due to methyl group .
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl C₉H₁₂Cl₂F₄N₂ 295.10 6-Fluoro-2-(trifluoromethyl)phenyl High ClogP (~3.0) due to CF₃; enhanced metabolic stability .
1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride C₉H₁₅ClN₂ 186.68 4-Methylphenyl Lower polarity (ClogP ~1.8) compared to chlorinated analogs .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride C₁₆H₂₂Cl₂N₂O₂ 357.27 Dual 4-methoxyphenyl Electron-donating OCH₃ groups improve π-π stacking in ligand design .

*Molecular weight calculated based on formula from and .

Key Comparisons :

Substituent Effects on Lipophilicity: The 4-chlorophenyl group in the target compound imparts moderate lipophilicity (ClogP ~2.0–2.5), balancing solubility and membrane permeability. Methyl-substituted derivatives (e.g., 4-methylphenyl in ) exhibit lower ClogP (~1.8), making them less suited for hydrophobic target interactions .

Stereochemical and Structural Impact: Chiral analogs like (1S,2S)-1,2-bis(4-methoxyphenyl)ethylenediamine () demonstrate the importance of stereochemistry in ligand-receptor interactions. The dual methoxy groups enhance binding affinity in chiral catalysts or enzyme inhibitors compared to mono-substituted derivatives .

Biological Activity :

  • Piperazine-2,3-dione derivatives synthesized from ethane-1,2-diamine intermediates () exhibit significant anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. The 4-chlorophenyl group in the target compound may confer similar bioactivity due to its electron-withdrawing nature, which stabilizes charge-transfer interactions with parasitic enzymes .

Synthetic Utility :

  • Reductive alkylation methods () are commonly employed for synthesizing ethane-1,2-diamine derivatives. The target compound’s dihydrochloride form facilitates purification and storage, unlike free-base analogs requiring inert atmospheres .

Biological Activity

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C8H10ClN2·2HCl
  • Molecular Weight : 227.06 g/mol
  • Physical State : White crystalline solid
  • Melting Point : Approximately 200 °C

The biological activity of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It has been shown to bind to certain receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or function.

Biological Activity Overview

The following table summarizes the biological activities reported for (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl:

Biological ActivityDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential as an anticancer agent in vitro
NeuroprotectiveMay provide neuroprotection in experimental models
Enzyme InhibitionInhibits enzymes related to inflammation

Antimicrobial Studies

Research has demonstrated that (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. A study conducted by Smith et al. (2023) showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The proposed mechanism involves the disruption of bacterial cell wall integrity.

Anticancer Potential

In vitro studies have indicated that (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl may possess anticancer properties. A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The apoptosis was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

A recent animal model study explored the neuroprotective effects of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl in a rat model of neurodegeneration. The results indicated that administration of the compound significantly reduced neuronal loss and improved cognitive function, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

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